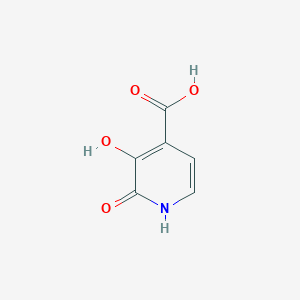

3-羟基-2-氧代-1,2-二氢吡啶-4-羧酸

描述

“3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, nicotinic acid and nicotinates have shown hypolipidemic, hypocholesterolemic, neuroprotective, and other effects .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This synthesis method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Chemical Reactions Analysis

The compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .科学研究应用

Synthesis of Other Compounds

The compound is used in the synthesis of other compounds. For instance, it is used in the one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids . This process involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .

Drug Precursors

The compound is useful as a drug precursor. It is involved in the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .

Treatment of Rheumatoid Arthritis

The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety, which is a structural unit of the compound, is used in the treatment of rheumatoid arthritis .

4. Inhibitors of Monopolar Spindle 1 (MPS1) and Aurora Kinase The compound is used in the development of inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase .

Antitubercular Agents

The compound is known to be used in the development of antitubercular agents .

Activators of STING

Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment, like the one , are known as potent small molecule cyclic urea activators of STING .

Checkpoint Kinase 1 (CHK1) Inhibitors

The compound is used in the development of checkpoint kinase 1 (CHK1) inhibitors .

Acetyl-CoA-Carboxylase (ACC) Inhibitors

The compound is used in the development of acetyl-CoA-carboxylase (ACC) inhibitors .

未来方向

作用机制

Target of Action

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a functionalized pyridine derivative . Pyridine fragments are known to be present in biologically active molecules and have been associated with various targets. For instance, the 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .

Mode of Action

It is known that compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring possess great biological activity potential .

Biochemical Pathways

For example, they have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase , which are involved in cell division and growth.

Result of Action

Compounds with a similar structure have been associated with various biological activities, such as antimicrobial and cytotoxic activities .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

属性

IUPAC Name |

3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXXNCFVWRLTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)